5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
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Overview
Description
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the condensation of 5-bromopyridine-2,3-diamine with appropriate aldehydes in the presence of a base such as sodium metabisulfite in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then poured into ice water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates and thus reducing blood glucose levels . The compound’s imidazo[4,5-c]pyridine ring system allows for π-π stacking interactions and hydrogen bonding with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its α-glucosidase inhibitory activity.
2-Amino-1H-imidazo[4,5-c]pyridine: Studied for its antimicrobial properties.
2-Chloropyridine-3-carboxylic acid derivatives: Used in the synthesis of biologically active compounds.
Uniqueness
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N4O2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-4-imino-1-methyl-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H12N4O2/c1-12-6-2-3-13(4-5-14)8(10)7(6)11-9(12)15/h2-3,10,14H,4-5H2,1H3,(H,11,15) |
InChI Key |
PSVVRDMWGDVTHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N)N(C=C2)CCO)NC1=O |
Origin of Product |
United States |
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